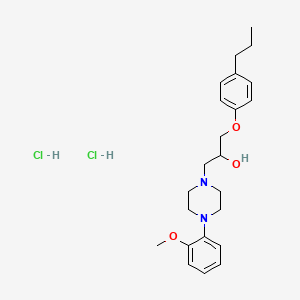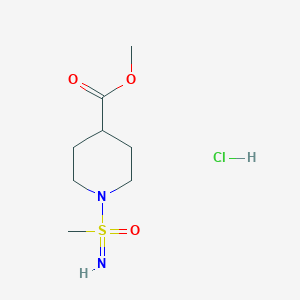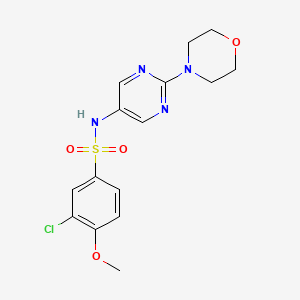
1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C23H34Cl2N2O3 and its molecular weight is 457.44. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antidepressant Potential
Compounds related to 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol dihydrochloride have been studied for their potential as antidepressants. Specifically, certain derivatives have shown dual activity at 5-HT1A serotonin receptors and serotonin transporters, indicating potential efficacy in treating depressive disorders. Some derivatives have displayed high nanomolar affinity for both 5-HT1A receptor and serotonin transporter activities, suggesting a promising pharmacological profile for antidepressant agents with a novel dual mechanism of action (Martínez et al., 2001).
Alpha-Adrenoceptor Antagonistic Properties
A series of 1,4-substituted piperazine derivatives, including compounds similar to 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol dihydrochloride, have been synthesized and evaluated for their affinity toward alpha 1- and alpha 2-adrenoceptors. Some compounds have demonstrated strong antagonistic activity, particularly towards alpha 1-adrenoceptors, which could have therapeutic implications in conditions where modulation of these receptors is beneficial (Marona et al., 2011).
Hsp90 Inhibition
Derivatives of 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol dihydrochloride have been identified as novel Hsp90 inhibitors. Optimization of these derivatives, including structure-activity relationship studies, has led to compounds with improved activity at both target-based and cell-based levels. These findings suggest a potential application in cancer therapy, where Hsp90 inhibitors are known to disrupt the function of multiple oncogenic proteins (Jia et al., 2014).
Antitumor Activity
Some piperazine-based tertiary amino alcohols and their dihydrochlorides, related to 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol dihydrochloride, have been synthesized and shown to affect the processes of tumor DNA methylation in vitro. This suggests a potential application in the treatment of cancer through the modulation of epigenetic mechanisms (Hakobyan et al., 2020).
Eigenschaften
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-propylphenoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3.2ClH/c1-3-6-19-9-11-21(12-10-19)28-18-20(26)17-24-13-15-25(16-14-24)22-7-4-5-8-23(22)27-2;;/h4-5,7-12,20,26H,3,6,13-18H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRGUZYFFTTXKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3OC)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-Cyano-3-(4-methyl-1,3-thiazol-2-yl)-2-oxopropyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2638641.png)
![1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyl)ethanone](/img/structure/B2638642.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2638643.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]methanesulfonamide](/img/structure/B2638644.png)
![ethyl 2-[4-(tert-butyl)-2,5-dioxo-1,2,4,5-tetrahydro-3H-1,3,4-benzotriazepin-3-yl]acetate](/img/structure/B2638649.png)

![6-phenyl-5-[4-(phenylsulfonyl)piperazino]-3(2H)-pyridazinone](/img/structure/B2638652.png)

![3-[(1-Benzylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2638655.png)
![6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B2638656.png)


![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2638662.png)